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molecular formula C8H10BrNO B1521378 5-Bromo-2-methoxy-4-methylaniline CAS No. 808133-98-4

5-Bromo-2-methoxy-4-methylaniline

Cat. No. B1521378
M. Wt: 216.07 g/mol
InChI Key: CQTXKFAOECJJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582766B2

Procedure details

A suspension of 5-bromo-2-methoxy-4-methylaniline hydrochloride [formed from the reaction of 5-bromo-2-methoxy-4-methylaniline (4.32 g, 20 mmol) with conc. HCl (20 ml)] was cooled to 0° C. and an aqueous solution of NaNO2 (1.224 g, 24 mmol in 5 mL H2O) was added slowly, keeping the reaction temperature below 5° C. When addition of the nitrite was complete, the reaction mixture was stirred for 30 min at 0° C., then poured into a previously prepared mixture containing 30% SO2 in AcOH (30 mL), a solution of CuCl22H2O (5.13 g, 30 mmol) in 15 mL H2O and benzene (20 mL). The reaction mixture was heated slowly to 35° C., at which point the evolution of nitrogen gas was observed. When gas evolution had stopped, the reaction mixture was diluted with water (200 mL), the organic layer was separated, washed with an aqueous solution of saturated NaHCO3, dried over Na2SO4 and evaporated to dryness to give the crude sulfonylchloride 12d as a brown oil (˜3 g). This intermediate was dissolved in hexane (20 mL), a solution of concentrated NH4OH (20 mL) was added and reaction mixture was stirred vigorously at RT overnight. The brown solid formed was collected by filtration and treated with 10% KOH solution (20 mL). Any insoluble impurities were removed by filtration and the filtrate was acidified to give a beige precipitate which was filtered, washed with water and air dried to give the pure product 5-bromo-2-methoxy-4-methylbenzenesulfonamide 12e (0.586 g, 10.4% overall yield).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
5-bromo-2-methoxy-4-methylaniline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[C:4]([CH3:12])=[CH:5][C:6]([O:10][CH3:11])=[C:7]([CH:9]=1)[NH2:8]>Cl>[Br:2][C:3]1[C:4]([CH3:12])=[CH:5][C:6]([O:10][CH3:11])=[C:7]([CH:9]=1)[NH2:8] |f:0.1|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
5-bromo-2-methoxy-4-methylaniline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.BrC=1C(=CC(=C(N)C1)OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(N)C1)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20 mmol
AMOUNT: MASS 4.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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